N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Übersicht
Beschreibung
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological and pathological processes, including pain perception, neurodegenerative diseases, and cancer. BD-1063 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide acts as a selective antagonist of the sigma-1 receptor. Sigma-1 receptor is a transmembrane protein that is involved in various physiological and pathological processes. This compound binds to the sigma-1 receptor and prevents its activation by endogenous ligands such as progesterone and sphingosine-1-phosphate. This leads to the inhibition of downstream signaling pathways that are involved in pain perception, neurodegeneration, and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pain research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to increase the expression of neurotrophic factors and reduce the accumulation of beta-amyloid. In cancer research, this compound has been shown to inhibit the expression of matrix metalloproteinases and reduce the invasion and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific targeting of this receptor. It has been extensively studied for its potential therapeutic applications in various areas. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide. In pain research, further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of neuropathic pain. In neurodegenerative diseases, further studies are needed to determine the potential of this compound for the treatment of Alzheimer's disease and other neurodegenerative diseases. In cancer research, further studies are needed to determine the potential of this compound for the treatment of various types of cancer. In addition, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide has been extensively studied for its potential therapeutic applications in various areas. In pain research, this compound has been shown to attenuate neuropathic pain in animal models. In neurodegenerative diseases, this compound has been shown to protect against neuronal death induced by beta-amyloid, a protein that is associated with Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(11-5-6-14-15(8-11)21-9-20-14)18-16(19)12-3-2-4-13(17)7-12/h2-8,10H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMVPSCVKUSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.